![molecular formula C15H28N2O3 B2752779 tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate CAS No. 1909305-06-1](/img/structure/B2752779.png)
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate” is a chemical compound with the CAS Number: 1909305-06-1 . It has a molecular weight of 284.4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-11-7-9-19-13(10-11)12-6-4-5-8-16-12/h11-13,16H,4-10H2,1-3H3,(H,17,18) . This indicates that the compound contains 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not available in the sources I found.Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Research has illustrated the utility of tert-butyl carbamate derivatives in synthesizing enantiopure compounds and functionalized piperidines, which are crucial in pharmaceutical development. For instance, Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives starting from a common piperidinecarboxylate precursor, highlighting the compound's role in producing stereochemically complex structures (J. Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, G. Guichard, 2004). Additionally, Wang et al. (2022) reported a photoredox-catalyzed amination process using tert-butyl carbamate derivatives, establishing a new pathway for assembling 3-aminochromones under mild conditions, which could significantly impact the synthesis of amino pyrimidines (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Structural Analysis and Molecular Design
The compound has also been pivotal in structural analysis and molecular design, contributing to the understanding of molecular interactions and crystalline structures. Baillargeon et al. (2017) discussed the crystal structures of tert-butyl carbamate derivatives, demonstrating simultaneous hydrogen and halogen bonds on carbonyl groups, which could influence the design of new materials with specific physical properties (P. Baillargeon, T. Rahem, Édouard Caron-Duval, J. Tremblay, Cloé Fortin, Étienne Blais, Victor Fan, D. Fortin, Y. Dory, 2017).
Biological and Medicinal Chemistry Applications
While the primary focus of research on tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate has been on synthetic applications, its derivatives have been explored for potential biological activities. For example, Sanjeevarayappa et al. (2015) synthesized and evaluated tert-butyl piperazine-1-carboxylate for its antibacterial and anthelmintic activities, suggesting potential medicinal chemistry applications (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(2-piperidin-2-yloxan-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-11-7-9-19-13(10-11)12-6-4-5-8-16-12/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQMRAPRORITNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)
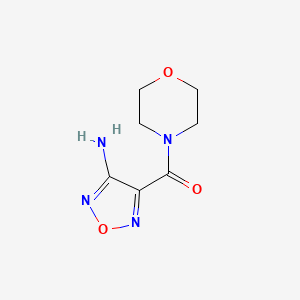
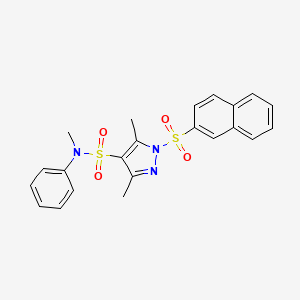

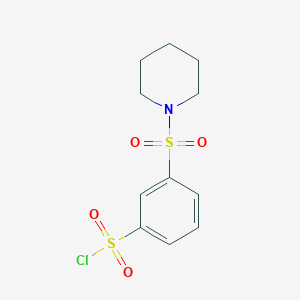
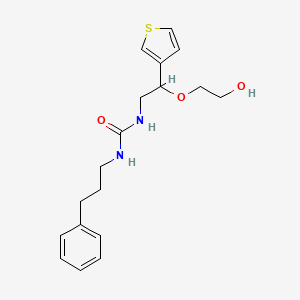
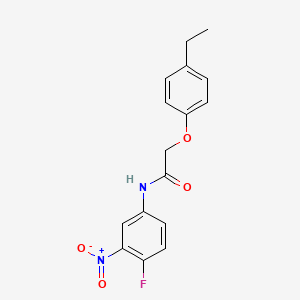
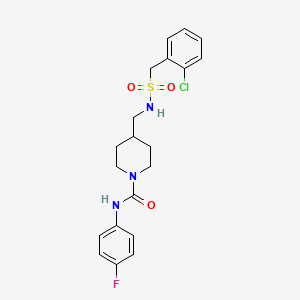
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)


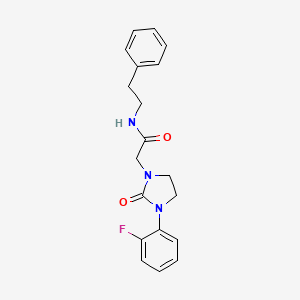
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)